(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid (S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17563504
InChI: InChI=1S/C15H17N3O6/c1-15(2,3)24-14(21)17-11(13(19)20)7-10-5-4-9(8-16)6-12(10)18(22)23/h4-6,11H,7H2,1-3H3,(H,17,21)(H,19,20)/t11-/m0/s1
SMILES:
Molecular Formula: C15H17N3O6
Molecular Weight: 335.31 g/mol

(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid

CAS No.:

Cat. No.: VC17563504

Molecular Formula: C15H17N3O6

Molecular Weight: 335.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid -

Specification

Molecular Formula C15H17N3O6
Molecular Weight 335.31 g/mol
IUPAC Name (2S)-3-(4-cyano-2-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H17N3O6/c1-15(2,3)24-14(21)17-11(13(19)20)7-10-5-4-9(8-16)6-12(10)18(22)23/h4-6,11H,7H2,1-3H3,(H,17,21)(H,19,20)/t11-/m0/s1
Standard InChI Key BYGIQKFFJRZPHR-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid (IUPAC name: (2S)-3-(4-cyano-2-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid) features a chiral center at the second carbon of the propanoic acid backbone, conferring stereochemical specificity critical for its biological activity. The Boc group at the amino terminus enhances stability during synthetic procedures, while the 4-cyano-2-nitrophenyl moiety introduces electronic effects that modulate reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₇N₃O₆
Molecular Weight335.31 g/mol
Melting PointNot reported
Purity>98.0% (HPLC)
Canonical SMILESCC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C#N)N+[O-])C(=O)O

The nitro group at the ortho position of the phenyl ring creates steric hindrance, influencing conformational dynamics, while the para-cyano group enhances polarity and hydrogen-bonding capacity.

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, beginning with the protection of the amino group followed by functionalization of the aromatic ring. A representative route includes:

  • Amino Protection: Reaction of L-phenylalanine analog with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to install the Boc group.

  • Nitration and Cyanation: Sequential electrophilic aromatic substitution reactions introduce nitro and cyano groups at specific positions on the phenyl ring, requiring precise temperature control (0–5°C for nitration).

  • Carboxylic Acid Activation: The propanoic acid moiety may be activated as a mixed anhydride or using coupling agents like HATU for subsequent peptide bond formation.

Critical challenges include minimizing racemization during Boc protection and achieving regioselective nitration. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to monitor reaction progress and purity .

Yield and Scalability

Reported yields for analogous Boc-protected nitroaryl amino acids range from 60–75% after purification . Scaling production necessitates optimizing solvent systems (e.g., DMF/THF mixtures) and avoiding prolonged exposure to acidic or basic conditions that could cleave the Boc group.

Applications in Medicinal Chemistry

Peptide Synthesis

Comparative Analysis with Related Compounds

Table 2: Functional Group Impact on Bioactivity

CompoundSubstituentsKey Applications
Boc-Phe(4-NO₂)-OH 4-Nitro phenylPeptide crosslinking agents
Fmoc-His(CNP)-OH 4-Cyano-2-nitro-phenylHistidine protection in SPPS
Boc-Arg(Ns)-OH Nosyl-protected arginineStabilizing cationic peptides

The 4-cyano-2-nitrophenyl group in the target compound offers superior π-acidity compared to simple nitro or cyano derivatives, enabling stronger interactions with electron-rich biological targets .

Stability and Reactivity

  • Boc Group Stability: Resists hydrolysis under basic conditions (pH 8–10) but cleaved by trifluoroacetic acid (TFA).

  • Nitro Group Reduction: The ortho-nitro group can be selectively reduced to an amine using H₂/Pd-C, enabling post-synthetic diversification.

Future Directions and Challenges

Synthetic Innovations

Developing enantioselective nitration methodologies could streamline production and improve yields. Additionally, photo-labile protecting groups compatible with the Boc moiety may enable light-directed peptide synthesis .

Biological Exploration

Unresolved questions include:

  • The compound's pharmacokinetic profile in vivo.

  • Its potential as a fluorophore quencher in FRET-based protease assays.

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